molecular formula C12H15NO2 B1439659 4-Benzyl-1,4-oxazepan-3-one CAS No. 109069-15-0

4-Benzyl-1,4-oxazepan-3-one

Cat. No.: B1439659
CAS No.: 109069-15-0
M. Wt: 205.25 g/mol
InChI Key: JQTFNRBQFFGXJY-UHFFFAOYSA-N
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Description

4-Benzyl-1,4-oxazepan-3-one is a heterocyclic organic compound that belongs to the oxazepine familyThis compound has gained significant attention in the scientific community due to its potential therapeutic and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the synthetic routes to prepare 4-Benzyl-1,4-oxazepan-3-one involves the reaction of 2-aminophenols with alkynones in 1,4-dioxane at 100°C. This method allows the formation of benzo[b][1,4]oxazepine derivatives through a 7-endo-dig cyclization mechanism .

Industrial Production Methods

Industrial production methods for this compound typically involve bulk custom synthesis and procurement. Companies like ChemScene and Ambeed offer bulk manufacturing and sourcing of this compound .

Chemical Reactions Analysis

Types of Reactions

4-Benzyl-1,4-oxazepan-3-one undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield benzyl oxazepine derivatives with different functional groups.

Scientific Research Applications

4-Benzyl-1,4-oxazepan-3-one has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the production of pharmaceuticals and other chemical products .

Mechanism of Action

The mechanism of action of 4-Benzyl-1,4-oxazepan-3-one involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but it is believed to exert its effects through modulation of neurotransmitter systems and other cellular processes .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 4-Benzyl-1,4-oxazepan-3-one include:

    1,4-Benzodiazepines: These compounds share a similar heterocyclic structure and are known for their therapeutic effects, particularly in treating anxiety and insomnia.

    Oxazepam: A benzodiazepine derivative with similar pharmacological properties

Uniqueness

Unlike other similar compounds, it has shown promise in a broader range of scientific research fields, including chemistry, biology, medicine, and industry .

Properties

IUPAC Name

4-benzyl-1,4-oxazepan-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c14-12-10-15-8-4-7-13(12)9-11-5-2-1-3-6-11/h1-3,5-6H,4,7-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQTFNRBQFFGXJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)COC1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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